molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B594883
M. Wt: 255.358
InChI Key: OAPWGOWNVFTFPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is C14H25NO3 . Its average mass is 255.353 Da and its monoisotopic mass is 255.183441 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.5±3.0 kJ/mol and its flash point is 165.9±27.9 °C . The index of refraction is 1.500 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Insights

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in the field of organic chemistry due to its unique spirocyclic structure, which offers a versatile scaffold for further chemical modifications. Meyers et al. (2009) developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting the potential for generating novel compounds with complementary chemical space to piperidine ring systems (Meyers et al., 2009). The structural versatility of these compounds allows for selective derivatization, making them valuable for synthesizing a wide range of chemical entities.

Reagent Development for Amino Acid Protection

In the realm of peptide synthesis, protecting groups play a crucial role in preventing unwanted reactions at reactive sites. Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017). This reagent offers advantages in terms of stability and ease of handling compared to traditional Boc reagents, facilitating the synthesis of protected amino acids without racemization.

Exploration in Antibacterial Agents

The structural framework of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate also finds application in the development of antibacterial agents. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis. Although the activity spectrum of these derivatives was narrower than ciprofloxacin, they showed distinct activity against specific bacterial strains, highlighting the potential of spirocyclic scaffolds in antibiotic development (Lukin et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPWGOWNVFTFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719148
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS RN

1259489-90-1
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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